lovastatin -

lovastatin

Catalog Number: EVT-8041583
CAS Number:
Molecular Formula: C24H36O5
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.
Classification and Source

Lovastatin is classified as a statin, a group of drugs that inhibit the enzyme HMG-CoA reductase, which plays a central role in cholesterol biosynthesis. It is naturally produced by the fungus Aspergillus terreus and is also found in other fungi such as Monascus purpureus. Lovastatin was the first statin discovered and has been widely studied for its therapeutic applications in managing hypercholesterolemia and cardiovascular diseases.

Synthesis Analysis

The biosynthesis of lovastatin involves a complex polyketide pathway initiated by the enzyme lovastatin nonaketide synthase. The process starts with acetate units that undergo multiple condensation reactions. The key steps include:

  1. Initiation: Acetyl-CoA serves as the starting unit.
  2. Elongation: The chain elongation occurs through a series of malonyl-CoA additions, facilitated by the ketosynthase and malonyl-CoA:ACP acyltransferase domains.
  3. Tailoring Reactions: These include modifications such as reduction and dehydration, which are performed by various catalytic domains within the megasynthase complex.

The complete synthesis involves approximately 35 steps and eight polyketide cycles, leading to the formation of dihydromonacolin L, a precursor to lovastatin .

Molecular Structure Analysis

Lovastatin has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C24H36O5C_{24}H_{36}O_5
  • Molecular Weight: 404.54 g/mol
  • Structure: The molecule features a hexahydronaphthalene ring system with a lactone group and a hydroxy acid moiety. The stereochemistry is crucial for its biological activity, particularly at the carbon centers involved in enzyme binding.

The structural analysis reveals that lovastatin exists predominantly in its lactone form in biological systems, which is essential for its pharmacological activity .

Chemical Reactions Analysis

Lovastatin participates in several chemical reactions:

  1. Hydrolysis: In aqueous environments, lovastatin can hydrolyze to form its active hydroxy acid form.
  2. Reduction Reactions: Lovastatin can undergo reduction to yield other derivatives.
  3. Enzymatic Reactions: It acts as an inhibitor of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis.

These reactions are critical for understanding how lovastatin functions therapeutically .

Mechanism of Action

The primary mechanism of action of lovastatin involves inhibition of HMG-CoA reductase. By binding to this enzyme, lovastatin effectively reduces cholesterol production in the liver. This leads to:

  • Increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.
  • A subsequent decrease in total cholesterol levels.

Research indicates that lovastatin's action may also involve modulation of inflammatory pathways and endothelial function .

Physical and Chemical Properties Analysis

Lovastatin exhibits several notable physical and chemical properties:

  • Solubility: It is slightly soluble in water but highly soluble in organic solvents like ethanol and methanol.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Approximately 150 °C.

These properties are essential for formulation development and storage conditions .

Applications

Lovastatin's primary application lies in its use as an antihyperlipidemic agent. It is prescribed to:

  • Lower total cholesterol levels.
  • Reduce the risk of cardiovascular diseases such as heart attacks and strokes.

Beyond its medicinal use, lovastatin has potential applications in research related to metabolic disorders and may serve as a model compound for developing new statins with improved efficacy or reduced side effects .

Historical Context and Discovery of Lovastatin

Early Isolation from Aspergillus terreus and Monascus ruber

Lovastatin’s discovery emerged from the systematic screening of microbial metabolites for cholesterol-lowering activity. In 1978, researchers at Merck & Co. isolated a potent HMG-CoA reductase inhibitor from the fungus Aspergillus terreus strain MF4235. This compound, initially designated "mevinolin" (MK-803), demonstrated nanomolar inhibitory activity against HMG-CoA reductase in vitro and significantly reduced plasma cholesterol in animal models [4] [8]. Concurrently, traditional Asian fermented products using Monascus ruber (red yeast rice) were found to contain identical bioactive compounds. Japanese researcher Akira Endo had previously identified "monacolin K" from Monascus in 1979, which was later confirmed to be structurally identical to lovastatin [2] [5]. The Monascus pathway represented an independent discovery: Traditional Chinese medicine utilized red yeast rice for centuries without recognizing its cholesterol-modifying properties, as its primary use was for food coloring and preservation. Biochemical characterization revealed lovastatin’s structure as a hexahydronaphthalene ring system linked to a β-hydroxy lactone moiety, essential for binding to HMG-CoA reductase’s catalytic site [4] [8].

Table 1: Fungal Sources and Key Dates in Lovastatin Discovery

Fungal SourceCompound NameDiscovery YearResearch GroupInitial Activity Description
Aspergillus terreusMevinolin1978Merck & Co. (USA)HMG-CoA reductase inhibition; cholesterol lowering
Monascus ruberMonacolin K1979Endo (Japan)Identical structure to lovastatin; isolated from rice fermentation

Comparative Analysis of Lovastatin and Compactin Discovery Pathways

The development of lovastatin was deeply intertwined with that of compactin (ML-236B), the first statin discovered. Compactin was isolated by Endo in 1973 from Penicillium citrinum and showed promising HMG-CoA reductase inhibition. However, its clinical development was halted in 1980 due to toxicity concerns in preclinical studies (including intestinal lesions in dogs) [1] [4]. Lovastatin, sharing a similar core structure with compactin but featuring an additional methyl group at C-6, was initially met with skepticism due to these safety concerns. Merck suspended clinical trials in 1980, triggering extensive toxicology reevaluations. Crucially, low-dose studies in heterozygous familial hypercholesterolemia patients demonstrated lovastatin’s dramatic LDL-cholesterol reduction (30–40%) without compactin-like toxicity [4] [8]. This divergence in clinical outcomes was attributed to:

  • Structural Specificity: Lovastatin’s 6α-methyl group enhanced hepatoselectivity and reduced non-target tissue accumulation [8].
  • Metabolic Stability: Lower systemic exposure compared to compactin due to efficient hepatic first-pass extraction [4].
  • Species-Specific Toxicity: Later studies revealed the dog toxicity was non-predictive for humans, as canine models exhibit unique statin sensitivity [1]. The FDA’s 1987 approval of lovastatin validated the statin class and resolved the "compactin crisis." This established methyl-substituted statins as clinically viable, directly enabling simvastatin (a semisynthetic lovastatin derivative) and atorvastatin [4] [8].

Table 2: Comparative Clinical Development Milestones

CompoundOriginFirst Human TrialClinical HoldResolution & Key FindingsFDA Approval
CompactinPenicillium citrinum19781980 (toxicity in dogs)Development abandoned; toxicity deemed species-specificNever
LovastatinAspergillus terreus19811980 (compactin concerns)Low-dose trials in FH patients showed safety/efficacy; toxicology reassessment1987

Evolutionary Impact of Statin Development in Pharmacotherapy

Lovastatin’s introduction catalyzed a paradigm shift in cardiovascular pharmacotherapy. Prior lipid-lowering agents (bile acid sequestrants, fibrates) typically achieved 15–20% LDL-cholesterol reduction, whereas lovastatin at 80 mg/day reduced LDL by 40% – unprecedented efficacy at the time [4] [8]. This potency enabled definitive validation of the cholesterol hypothesis:

  • Landmark Trials: The Scandinavian Simvastatin Survival Study (4S, 1994) demonstrated a 30% reduction in all-cause mortality with simvastatin (a lovastatin derivative), proving LDL-lowering directly prevents coronary events [3] [4].
  • Pleiotropic Effects Discovery: Lovastatin studies revealed benefits beyond lipid modulation, including plaque stabilization, reduced inflammation (via CRP reduction), and endothelial function improvement [3]. These effects were linked to inhibition of isoprenoid intermediates in the mevalonate pathway, which regulate inflammatory signaling proteins like Rho GTPases [3] [7].
  • Therapeutic Standardization: Lovastatin established the "statin dose equivalence" concept, where drugs are compared by LDL-reduction percentage rather than milligram doses. Its efficacy became the benchmark for newer agents (e.g., rosuvastatin’s 55–65% reduction at maximal doses) [4].

Table 3: Key Statin Trials Enabled by Lovastatin’s Pioneering Role

Trial (Year)Statin TestedPopulationKey FindingImpact
EXCEL (1991)LovastatinHypercholesterolemiaDose-dependent LDL reduction (24–40%) with <1% discontinuation for myalgiaConfirmed clinical safety/efficacy profile
4S (1994)SimvastatinPost-MI, high cholesterol30% reduction in total mortality; 34% fewer MIsFirst proof that statins save lives
HPS (2002)SimvastatinHigh-risk CVD patients13% mortality reduction regardless of baseline LDLExpanded indications to all high-risk patients

The statin class’s success – with lovastatin as the progenitor – transformed atherosclerosis from an inevitable age-related process to a modifiable condition. By 2023, over 200 million patients globally used statins, preventing an estimated 50,000 cardiovascular deaths annually [7]. The discovery pipeline shifted toward optimizing pharmacokinetics (e.g., atorvastatin’s longer t½) and reducing drug interactions (e.g., pravastatin’s non-CYP3A4 metabolism), all building upon lovastatin’s core pharmacophore [4] [10].

Properties

Product Name

lovastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19?,20-,21-,23-/m0/s1

InChI Key

PCZOHLXUXFIOCF-KVVRZSONSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.